4-(2,4-Difluorophenyl)-2-methylbutanoic acid
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Overview
Description
4-(2,4-Difluorophenyl)-2-methylbutanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of 4-(2,4-Difluorophenyl)-2-methylbutanoic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (HNO3) or halogenating agents (Cl2, Br2).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2,4-Difluorophenyl)-2-methylbutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorophenylboronic acid: Used in similar synthetic applications, particularly in Suzuki-Miyaura coupling reactions.
2,4-Difluorobenzenethiol: Another fluorinated aromatic compound with distinct chemical properties.
4-(2,4-Difluorophenyl)-2-(1H-indol-3-yl)-4-oxo-butanoic acid: A related compound with potential pharmaceutical applications.
Uniqueness
4-(2,4-Difluorophenyl)-2-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C11H12F2O2 |
---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-2-methylbutanoic acid |
InChI |
InChI=1S/C11H12F2O2/c1-7(11(14)15)2-3-8-4-5-9(12)6-10(8)13/h4-7H,2-3H2,1H3,(H,14,15) |
InChI Key |
IJWRAWVZHVNWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=C(C=C1)F)F)C(=O)O |
Origin of Product |
United States |
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